molecular formula C5H9Br2N3 B1406541 4-bromo-1,3-dimethyl-1H-pyrazol-5-amine hydrobromide CAS No. 1431965-46-6

4-bromo-1,3-dimethyl-1H-pyrazol-5-amine hydrobromide

Cat. No.: B1406541
CAS No.: 1431965-46-6
M. Wt: 270.95 g/mol
InChI Key: RRJYQFDWDFSUQZ-UHFFFAOYSA-N
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Description

4-Bromo-1,3-dimethyl-1H-pyrazol-5-amine hydrobromide is a chemical compound with the molecular formula C5H9Br2N3. It is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms. This compound is known for its applications in various fields, including organic synthesis and medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-1,3-dimethyl-1H-pyrazol-5-amine hydrobromide typically involves the bromination of 1,3-dimethyl-1H-pyrazol-5-amine. The reaction is carried out using bromine or a brominating agent under controlled conditions to ensure selective bromination at the 4-position of the pyrazole ring .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale bromination reactions using automated systems to control temperature, pressure, and reagent addition. The product is then purified through crystallization or other separation techniques to obtain the desired compound in high purity .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-1,3-dimethyl-1H-pyrazol-5-amine hydrobromide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include nucleophiles like amines or thiols for substitution reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents like sodium borohydride for reduction. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a 4-amino-1,3-dimethyl-1H-pyrazole derivative, while oxidation can produce a pyrazole N-oxide .

Scientific Research Applications

4-Bromo-1,3-dimethyl-1H-pyrazol-5-amine hydrobromide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-bromo-1,3-dimethyl-1H-pyrazol-5-amine hydrobromide involves its interaction with molecular targets such as enzymes or receptors. The bromine atom and the pyrazole ring play crucial roles in binding to these targets, influencing their activity. The exact pathways and molecular targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

    1,3-Dimethyl-1H-pyrazol-5-amine: Lacks the bromine atom, making it less reactive in certain substitution reactions.

    4-Chloro-1,3-dimethyl-1H-pyrazol-5-amine: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and properties.

    4-Iodo-1,3-dimethyl-1H-pyrazol-5-amine: Contains an iodine atom, which can influence its reactivity and applications.

Uniqueness

4-Bromo-1,3-dimethyl-1H-pyrazol-5-amine hydrobromide is unique due to the presence of the bromine atom, which enhances its reactivity in substitution and coupling reactions.

Properties

IUPAC Name

4-bromo-2,5-dimethylpyrazol-3-amine;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8BrN3.BrH/c1-3-4(6)5(7)9(2)8-3;/h7H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRJYQFDWDFSUQZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1Br)N)C.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9Br2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.95 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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